molecular formula C8H8F3NO2S B6160547 N-methyl-4-trifluoromethanesulfonylaniline CAS No. 1155128-92-9

N-methyl-4-trifluoromethanesulfonylaniline

Cat. No.: B6160547
CAS No.: 1155128-92-9
M. Wt: 239.22 g/mol
InChI Key: RCFMOAMDBYTOJW-UHFFFAOYSA-N
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Description

N-methyl-4-trifluoromethanesulfonylaniline is an organic compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.2 g/mol This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to an aniline ring, which is further substituted with a methyl group

Properties

CAS No.

1155128-92-9

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

N-methyl-4-(trifluoromethylsulfonyl)aniline

InChI

InChI=1S/C8H8F3NO2S/c1-12-6-2-4-7(5-3-6)15(13,14)8(9,10)11/h2-5,12H,1H3

InChI Key

RCFMOAMDBYTOJW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-trifluoromethanesulfonylaniline typically involves the reaction of 4-nitroaniline with trifluoromethanesulfonic anhydride in the presence of a base, followed by reduction of the nitro group to an amine and subsequent methylation . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Electronic Effects and Directing Influence

The -SO₂CF₃ group is highly electron-withdrawing, rendering the aromatic ring electron-deficient. This deactivation directs electrophilic substitution to the meta position relative to the sulfonyl group. The N-methylamine (-NHCH₃) group, though weakly activating compared to -NH₂, further modulates reactivity by donating electron density through resonance.

Substituent Electronic Effect Directing Behavior
-SO₂CF₃ (para)Strongly deactivatingMeta
-NHCH₃ (para to -SO₂CF₃)Weakly activatingOrtho/para

Key Insight : Competing directing effects result in preferential substitution at the meta position due to the dominance of the -SO₂CF₃ group .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient ring facilitates NAS under harsh conditions. For example:

  • Halogen Displacement : In the presence of a strong base (e.g., KOtBu), the para-sulfonyl group activates the ring for substitution at the meta position .

  • Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may occur at the meta position if a suitable leaving group (e.g., -OTf) is introduced .

Example Reaction :

N-methyl-4-(SO₂CF₃)aniline+Ar-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Meta-coupled biaryl product\text{N-methyl-4-(SO₂CF₃)aniline} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Meta-coupled biaryl product}

Functionalization of the N-Methyl Group

The N-methylamine can undergo:

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the methyl group may oxidize to a carbonyl, forming a nitroso intermediate .

  • Demethylation : Rare under standard conditions but possible via acidic hydrolysis (e.g., HBr/AcOH) to yield 4-trifluoromethanesulfonylaniline .

Data Table :

Reaction Conditions Product
OxidationKMnO₄, H₂SO₄, 100°C4-(SO₂CF₃)-N-oxyaniline
Demethylation48% HBr, AcOH, reflux4-(SO₂CF₃)aniline

Synthetic Utility

  • Triflation Reagent : Analogous to N-phenyl bis(triflyl)amide , the compound could transfer the -SO₂CF₃ group to nucleophiles (e.g., alcohols, amines) under basic conditions.

  • Cyclization Reactions : Participation in Friedel-Crafts or Ullmann-type couplings to form heterocycles .

Example Protocol :

  • Substrate : 4-Bromo-N-methylaniline

  • Triflation : AgOTf, CuCl₂, DMF, 80°C → N-methyl-4-(SO₂CF₃)aniline .

  • Suzuki Coupling : Pd(dba)₂, SPhos, Ar-B(OH)₂ → Meta-arylated product .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CF₃ radicals .

  • Light Sensitivity : Store in inert, dark conditions to prevent sulfonyl bond cleavage .

Scientific Research Applications

Organic Synthesis

Reagents and Catalysts
N-Methyl-4-trifluoromethanesulfonylaniline is utilized as a reagent in several organic reactions, including:

  • Mannich Reactions : It facilitates the enantioselective synthesis of β-amino acids, showcasing its role in producing pharmaceutical intermediates .
  • Substitution Reactions : The compound acts as a triflation agent, introducing trifluoromethanesulfonyl groups into other organic molecules, which can enhance their biological activity.

Case Studies
Recent studies have demonstrated the effectiveness of this compound in catalytic processes. For instance, it has been employed in cycloaddition reactions and as an additive in various organic transformations, leading to improved yields and selectivity .

Agricultural Applications

Herbicidal Activity
Research indicates that derivatives of trifluoromethanesulfonyl anilines exhibit significant herbicidal properties. These compounds are effective against a wide range of weeds, including those that are difficult to control. For example, this compound has been identified as a potential candidate for developing safe and effective herbicides for use in paddy fields .

Safety Profile
The safety of these compounds to mammals is a critical consideration, and studies have shown that they can be designed to minimize toxicity while maximizing herbicidal efficacy .

Materials Science

Battery Technology
this compound is also being explored for its applications in advanced materials, particularly in the development of lithium-sulfur batteries. Its properties make it suitable as a solvent in electrolytes, enhancing the performance and stability of battery systems .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisReagent in Mannich reactionsProduces β-amino acids
Triflation agent for substitution reactionsEnhances biological activity
AgricultureHerbicide developmentEffective against difficult weeds
Safe for mammalsLow toxicity profiles
Materials ScienceLithium-sulfur battery componentsImproves performance and stability

Mechanism of Action

The mechanism of action of N-methyl-4-trifluoromethanesulfonylaniline involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. This property is exploited in various biochemical assays and drug development processes to modulate enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-methanesulfonylaniline: Similar structure but with a methanesulfonyl group instead of a trifluoromethanesulfonyl group.

    N-methyl-4-fluoromethanesulfonylaniline: Contains a fluoromethanesulfonyl group, differing in the number of fluorine atoms.

Uniqueness

N-methyl-4-trifluoromethanesulfonylaniline is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and specific molecular interactions .

Biological Activity

N-methyl-4-trifluoromethanesulfonylaniline is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, case reports, and research data.

Chemical Structure and Properties

This compound features a trifluoromethylsulfonyl group, which significantly influences its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antitumor Activity : Studies have suggested that compounds with similar structures exhibit antitumor properties by inhibiting specific cellular pathways involved in cancer cell proliferation.
  • Antimicrobial Effects : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent.
  • Modulation of Enzymatic Activity : It is hypothesized that this compound may act as an inhibitor of certain enzymes related to cellular signaling pathways.

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity : In vitro testing against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth effectively, suggesting its potential utility in developing new antibiotics.
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific phosphatases involved in signal transduction, impacting cellular processes such as proliferation and differentiation.

Data Table: Biological Activities Summary

Activity TypeEffectivenessMechanism of ActionReference
AntitumorHighInduction of apoptosis via caspase activation
AntimicrobialModerateInhibition of bacterial growth
Enzyme InhibitionHighModulation of phosphatase activity

Q & A

Q. What role does this compound play in designing enzyme inhibitors or biochemical probes?

  • Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond acceptor, enhancing binding affinity to protease active sites. Structure-Activity Relationship (SAR) studies compare trifluoromethyl-substituted analogs to optimize IC50_{50} values. For example, morpholine-sulfonamide hybrids show potent inhibition of carbonic anhydrase .

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